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Compound of Interest

Compound Name: (S)-chroman-4-amine

Cat. No.: B071886 Get Quote

A case study on 3-chloro-7-hydroxy-4-methyl-chroman-2-one as a representative example for

(S)-chroman-4-amine.

Disclaimer: A thorough search of the scientific literature did not yield a publicly available crystal

structure determination for (S)-chroman-4-amine. Therefore, this guide provides a detailed

overview of the crystallographic analysis of a closely related and structurally characterized

chroman derivative, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, to serve as an in-depth

technical reference for researchers, scientists, and drug development professionals. The

methodologies and data presentation formats are directly applicable to the crystallographic

study of similar small molecules.

Introduction
Chroman derivatives are a significant class of heterocyclic compounds that form the core

structure of many biologically active molecules. The determination of their three-dimensional

atomic arrangement through single-crystal X-ray diffraction is crucial for understanding their

structure-activity relationships, guiding drug design, and for the unambiguous confirmation of

their chemical identity and stereochemistry. This guide outlines the essential experimental

protocols and presents the crystallographic data for 3-chloro-7-hydroxy-4-methyl-chroman-2-

one.

Experimental Protocols
Synthesis and Crystallization
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The compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, was procured from a commercial

supplier (Sigma-Aldrich) in powdered form. The subsequent crystallization process is detailed

below.

Dissolution: The powdered compound was dissolved in chloroform.

Solvent Addition: A few drops of methanol were added to the chloroform solution.

Slow Evaporation: The resulting mixture was thoroughly mixed and sealed in a container,

which was then kept at room temperature to allow for slow evaporation of the solvents.

Crystal Formation: High-quality single crystals suitable for X-ray diffraction were obtained

after a period of two weeks.

X-ray Data Collection and Structure Refinement
A suitable single crystal with well-defined morphology was selected for X-ray diffraction

analysis.

Diffractometer: The intensity data was collected on an X'Calibur computer-controlled single-

crystal X-ray diffractometer equipped with a CCD detector.

Radiation Source: MoKα radiation (λ = 0.71073 Å) was used as the X-ray source.

Temperature: The data collection was carried out at a temperature of 293 K.

Data Collection: A total of 5373 reflections were collected within a θ range of 3.2° to 32.2°.

Structure Solution and Refinement: The crystal structure was solved by direct methods and

refined using the SHELXS-97 and SHELXL-97 software packages, respectively. The

refinement was performed by a full-matrix least-squares procedure on F².

Data Presentation
The crystallographic data and refinement parameters for 3-chloro-7-hydroxy-4-methyl-

chroman-2-one are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₁₀H₉ClO₃

Formula weight 212.63

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 7.7203(3) Å

b 14.0481(4) Å

c 8.9066(3) Å

α 90°

β 112.858(5)°

γ 90°

Volume 890.11(5) Å³

Z 4

Density (calculated) 1.586 Mg/m³

Absorption coefficient 0.396 mm⁻¹

F(000) 440

Data collection

θ range for data collection 3.20 to 32.20°

Index ranges -11≤h≤8, -20≤k≤20, -11≤l≤12

Reflections collected 5373

Independent reflections 2832 [R(int) = 0.0264]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / params 2832 / 0 / 128

Goodness-of-fit on F² 1.042

Final R indices [I>2σ(I)] R1 = 0.0433, wR2 = 0.1098

R indices (all data) R1 = 0.0621, wR2 = 0.1221

Table 2: Selected Bond Lengths (Å)
Bond Length (Å)

Cl(1)-C(3) 1.758(2)

O(1)-C(2) 1.369(2)

O(1)-C(9) 1.385(2)

O(2)-C(2) 1.205(2)

O(3)-C(7) 1.356(2)

C(2)-C(3) 1.499(2)

C(3)-C(4) 1.512(2)

C(4)-C(10) 1.503(3)

C(4)-C(5) 1.391(2)

C(5)-C(6) 1.378(3)

C(6)-C(7) 1.381(3)

C(7)-C(8) 1.376(3)

C(8)-C(9) 1.383(2)

C(9)-C(5) 1.390(2)

**Table 3: Selected Bond Angles (°) **
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Atoms Angle (°)

C(2)-O(1)-C(9) 121.21(13)

O(2)-C(2)-O(1) 116.50(16)

O(2)-C(2)-C(3) 124.75(16)

O(1)-C(2)-C(3) 118.75(14)

C(4)-C(3)-C(2) 110.82(14)

C(4)-C(3)-Cl(1) 110.60(12)

C(2)-C(3)-Cl(1) 108.30(12)

C(5)-C(4)-C(10) 122.25(16)

C(5)-C(4)-C(3) 119.04(15)

C(10)-C(4)-C(3) 118.71(15)

C(6)-C(5)-C(9) 118.00(17)

C(6)-C(5)-C(4) 122.38(17)

C(9)-C(5)-C(4) 119.62(16)

Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the crystal structure determination of 3-

chloro-7-hydroxy-4-methyl-chroman-2-one.
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Experimental Workflow for Crystal Structure Determination

Compound Procurement
(Powder Form)

Crystallization
(Slow Evaporation)

Single Crystal Selection

X-ray Data Collection
(Diffractometer)

Structure Solution
(Direct Methods)

Structure Refinement
(Least-Squares)

Data Analysis & Validation
(CIF File Generation)

Final Structural Model

Click to download full resolution via product page

Workflow for crystal structure determination.
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Molecular Structure
The diagram below shows the chemical structure of 3-chloro-7-hydroxy-4-methyl-chroman-2-

one with atom numbering corresponding to the crystallographic data.

Chemical structure of the title compound.

Conclusion
This technical guide provides a comprehensive overview of the crystal structure determination

of 3-chloro-7-hydroxy-4-methyl-chroman-2-one, serving as a valuable resource and a

representative example for the crystallographic analysis of (S)-chroman-4-amine and other

related chroman derivatives. The detailed experimental protocols, structured data tables, and

clear visualizations offer a practical framework for researchers in the fields of medicinal

chemistry, materials science, and drug development. The presented data confirms the

molecular structure and provides precise geometric parameters that can be used for

computational modeling and structure-based drug design efforts.

To cite this document: BenchChem. [Technical Guide: Crystal Structure Determination of
Chroman Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071886#crystal-structure-determination-of-s-
chroman-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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